2-(Azetidin-3-yl)-6-cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide
Overview
Description
2-(Azetidin-3-yl)-6-cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide is a useful research compound. Its molecular formula is C9H17N3O2S and its molecular weight is 231.32 g/mol. The purity is usually 95%.
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Biological Activity
2-(Azetidin-3-yl)-6-cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, biochemical interactions, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound features a thiadiazinane ring structure that plays a crucial role in its biological activity. The presence of the azetidine and cyclopropyl groups contributes to its unique pharmacological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : It is known to inhibit enzymes such as aldose reductase, which is involved in glucose metabolism. This inhibition can affect diabetic complications by modulating glucose levels.
- Cell Signaling Modulation : The compound influences cell signaling pathways that can lead to apoptosis in cancer cells. This is achieved through the activation of specific pathways that promote programmed cell death .
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Studies have demonstrated its potential to induce apoptosis in various cancer cell lines, including HeLa cells. The compound's ability to interact with cellular pathways involved in cancer progression makes it a candidate for further investigation as an anticancer agent .
- Antimicrobial Effects : Similar thiadiazinane derivatives have shown antimicrobial properties against a range of pathogens. This suggests the potential for this compound to contribute to the development of new antimicrobial therapies .
- Anti-inflammatory Properties : The compound has been linked to the inhibition of nitric oxide production, which is significant in inflammatory responses. This suggests a role in managing inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and provided insights into the potential applications of this compound:
These findings highlight the compound's multifaceted biological activities and its potential therapeutic applications.
Properties
IUPAC Name |
2-(azetidin-3-yl)-6-cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2S/c13-15(14)11(8-2-3-8)4-1-5-12(15)9-6-10-7-9/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPMVTLCUCRFOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)N(C1)C2CNC2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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